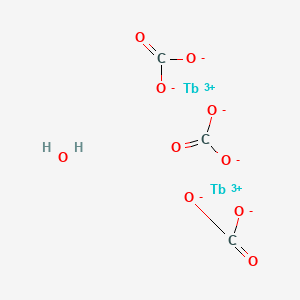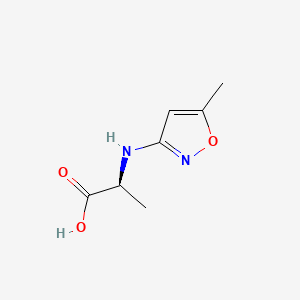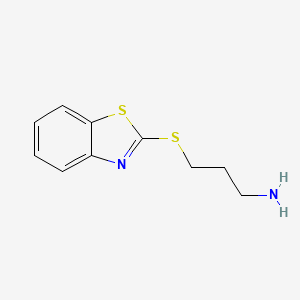
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method is the reaction of 2-aminobenzothiazole with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine.
Benzothiazole-2-thiol: Another benzothiazole derivative with similar biological activities.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: A compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with enhanced properties.
Properties
CAS No. |
101774-85-0 |
|---|---|
Molecular Formula |
C10H12N2S2 |
Molecular Weight |
224.34 |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C10H12N2S2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
VIXQCOUAQGECCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCN |
Synonyms |
Benzothiazole, 2-(3-aminopropylthio)- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


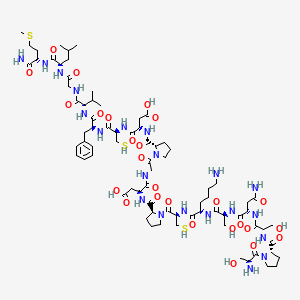
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)

![2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene](/img/structure/B561005.png)
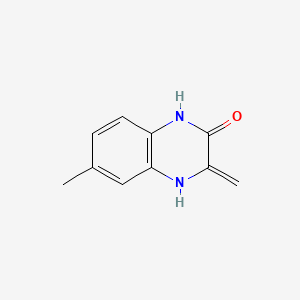
![2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole](/img/structure/B561009.png)
![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)
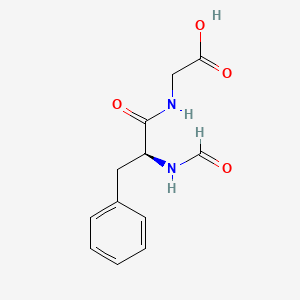
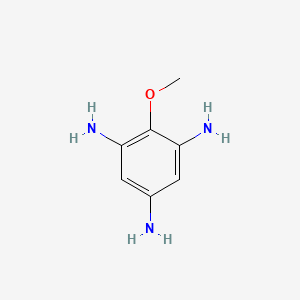
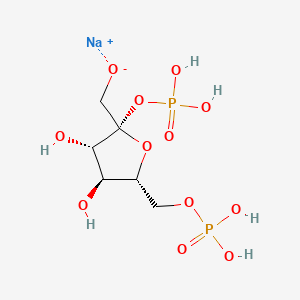
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)
